molecular formula C8H5FN2O2S2 B2445077 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride CAS No. 1334625-06-7

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride

Cat. No.: B2445077
CAS No.: 1334625-06-7
M. Wt: 244.26
InChI Key: TZGLSNILSROFCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through the use of advanced purification techniques and reaction monitoring.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl chloride
  • 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl bromide
  • 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl iodide

Uniqueness

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride is unique due to its specific sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its chloride, bromide, and iodide counterparts . This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials with specialized properties.

Properties

IUPAC Name

5-phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGLSNILSROFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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